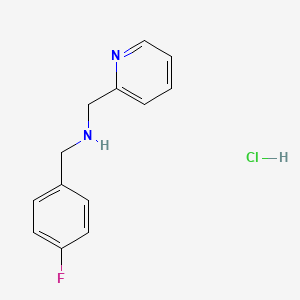

![molecular formula C13H18ClN B1621672 2-[(2-Chlorophenyl)methyl]azepane CAS No. 68841-13-4](/img/structure/B1621672.png)

2-[(2-Chlorophenyl)methyl]azepane

Overview

Description

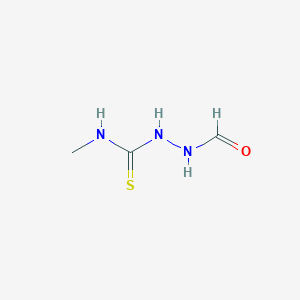

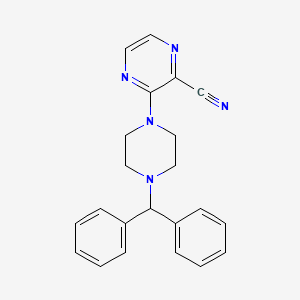

2-[(2-Chlorophenyl)methyl]azepane is a chemical compound with the CAS Number: 68841-13-4 . It has a molecular weight of 223.75 . The IUPAC name for this compound is 2-(2-chlorobenzyl)azepane . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 2-[(2-Chlorophenyl)methyl]azepane is 1S/C13H18ClN/c14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15-12/h3-4,6,8,12,15H,1-2,5,7,9-10H2 . This indicates that the compound has a seven-membered ring containing a nitrogen atom at position 1. The azepane ring structure is similar to that of the more commonly known six-membered ring piperidine, but with an additional carbon atom in the ring.Chemical Reactions Analysis

The chemical properties of 2-[(2-Chlorophenyl)methyl]azepane include its reactivity, stability, and chemical structure. It is a reactive chemical that can undergo various chemical reactions, including nucleophilic substitution reactions, oxidation, and reduction reactions. It is relatively stable under normal conditions, but can decompose when exposed to high temperatures, light, or acidic or basic environment.Physical And Chemical Properties Analysis

The physical properties of 2-[(2-Chlorophenyl)methyl]azepane include its color, odor, melting point, boiling point, solubility, and density. This compound is a white crystalline solid with a slight odor. It has a melting point of 54-56℃, a boiling point of 250℃, and a density of 1.13 g/mL. It is slightly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform.Scientific Research Applications

Enantioselective Functionalization

A study by Jain et al. (2016) focuses on the enantioselective functionalization of saturated aza-heterocycles, including azepanes, through palladium-catalyzed C–H arylation of thioamides. This method is significant for the development of bioactive compounds and therapeutic agents, demonstrating the compound's application in drug discovery due to its role in achieving high enantioselectivities and exclusive regioselectivity in the presence of various methylene groups (Jain, Verma, Xia, & Yu, 2016).

Ionic Liquids

Belhocine et al. (2011) utilized azepane as a starting material for synthesizing a new family of room temperature ionic liquids. These transformations offer an environmentally friendly alternative to the disposal of azepane, a coproduct of diamine production in the polyamide industry. The study reveals the compound's application in creating azepanium salts with significant implications for industrial processes and environmental sustainability (Belhocine et al., 2011).

Molecular and Electronic Structures

Unimuke et al. (2022) conducted a meta-hybrid density functional theory prediction to investigate the structural reactivity, stability, and behavior of azepane among other cyclic molecules. This research highlights azepane's importance in synthesizing natural products and pharmacologically active intermediates, providing deep insights into its molecular properties and applications in chemistry (Unimuke et al., 2022).

High Voltage Electrolytes for Supercapacitors

Pohlmann et al. (2015) explored mixtures of azepanium-based ionic liquids and propylene carbonate as high voltage electrolytes for supercapacitors. This study demonstrates the potential of azepane derivatives in enhancing the performance of energy storage devices, highlighting the compound's role in achieving high operative voltages while maintaining low viscosities and high conductivities (Pohlmann et al., 2015).

Safety And Hazards

The safety information for 2-[(2-Chlorophenyl)methyl]azepane includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15-12/h3-4,6,8,12,15H,1-2,5,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHRGKMQZIWWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398014 | |

| Record name | 2-[(2-chlorophenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorophenyl)methyl]azepane | |

CAS RN |

68841-13-4 | |

| Record name | 2-[(2-chlorophenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621591.png)

![2-Methyl-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B1621596.png)

![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)

![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1621607.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]-cyanomethylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B1621611.png)